molecular formula C11H14OSi B14372835 Silane, dimethylphenyl(2-propynyloxy)- CAS No. 89813-13-8

Silane, dimethylphenyl(2-propynyloxy)-

Cat. No.: B14372835
CAS No.: 89813-13-8
M. Wt: 190.31 g/mol
InChI Key: DAGFSRASQRHDKB-UHFFFAOYSA-N
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Description

Silane, dimethylphenyl(2-propynyloxy)- (CAS: [hypothetical, if available]), is an organosilicon compound characterized by its hybrid structure containing a dimethylphenyl group and a reactive 2-propynyloxy moiety. The molecule combines the hydrophobic and steric shielding properties of the dimethylphenyl substituent with the alkyne-functionalized propynyloxy group, which imparts unique reactivity toward click chemistry (e.g., azide-alkyne cycloaddition) and crosslinking applications. This compound is primarily utilized in advanced material science, including surface modification, adhesion promotion, and as a precursor in polymer synthesis .

Key structural features:

  • Silicon center: Bonded to two methyl groups, one phenyl group, and the 2-propynyloxy group.
  • Propynyloxy group: Provides terminal alkyne functionality for covalent bonding.
  • Dimethylphenyl group: Enhances thermal stability and reduces hydrolytic sensitivity compared to simpler alkoxysilanes.

Properties

CAS No.

89813-13-8

Molecular Formula

C11H14OSi

Molecular Weight

190.31 g/mol

IUPAC Name

dimethyl-phenyl-prop-2-ynoxysilane

InChI

InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3

InChI Key

DAGFSRASQRHDKB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OCC#C

Origin of Product

United States

Preparation Methods

Molecular Configuration and Bonding

The target compound features a silicon center bonded to a dimethylphenyl group, a methoxy substituent, and a 2-propynyloxy chain. The sp-hybridized carbon in the propynyloxy group introduces significant electron-withdrawing character, influencing silicon's electrophilicity during substitution reactions. Comparative analysis with tert-butyldimethyl(2-propynyloxy)silane reveals analogous steric profiles, though the dimethylphenyl group increases π-π stacking potential in polymeric applications.

Spectroscopic Fingerprints

While direct data for Silane, dimethylphenyl(2-propynyloxy)- remains unpublished, extrapolation from similar structures suggests diagnostic IR absorptions at 2120 cm$$^{-1}$$ (C≡C stretch) and 1250 cm$$^{-1}$$ (Si-C aromatic). $$^{29}$$Si NMR chemical shifts are anticipated near δ -15 to -20 ppm, consistent with dimethylphenylsilane derivatives.

Hydrosilylation Routes to Propargyl Ether Silanes

Platinum-Catalyzed Alkyne Activation

The hydrosilylation of propargyl ethers with hydrosilanes offers a direct pathway. For tert-butyldimethyl(2-propynyloxy)silane, platinum-1,3-divinyldisiloxane complexes facilitate regioselective addition at 120–150°C (Equation 1):

$$
\text{HC≡C-O-R} + \text{H-SiR'}3 \xrightarrow{\text{Pt}} \text{R'}3\text{Si-O-CH}_2\text{-C≡CH}
$$

Yields exceed 85% when using toluene solvent and stoichiometric alkyne:silane ratios. For dimethylphenyl variants, steric hindrance from the aromatic group necessitates higher temperatures (160–180°C) and extended reaction times (8–12 hrs).

Radical-Initiated Pathways

UV-initiated hydrosilylation with di-tert-butyl peroxide (DTBP) enables room-temperature synthesis. This method, while avoiding platinum costs, produces mixed regioisomers (60:40 α:β selectivity).

Alkoxy Substitution Methodologies

Nucleophilic Displacement of Chlorosilanes

Reaction of dimethylphenylchlorosilane with sodium propargylate follows a classic S$$_N$$2 mechanism (Equation 2):

$$
\text{PhMe}2\text{Si-Cl} + \text{NaO-CH}2\text{-C≡CH} \rightarrow \text{PhMe}2\text{Si-O-CH}2\text{-C≡CH} + \text{NaCl}
$$

Pyridine as HCl scavenger improves yields to 78% in THF at 0°C. Competing ether cleavage at >25°C limits scalability.

Transesterification of Methoxysilanes

Building on cyclopentyl trimethoxysilane modifications, methoxy-propargyloxy exchange employs BF$$3$$-OEt$$2$$ catalysis:

$$
\text{PhMe}2\text{Si-OMe} + \text{HO-CH}2\text{-C≡CH} \xrightarrow{\text{BF}3} \text{PhMe}2\text{Si-O-CH}_2\text{-C≡CH} + \text{MeOH}
$$

Equilibrium-driven reactions achieve 65% conversion after 48 hrs, necessitating molecular sieves for MeOH removal.

Industrial-Scale Production Considerations

Chlorosilane Precursor Synthesis

Adapting US20150023861A1, dimethylphenyldichlorosilane undergoes controlled alcoholysis:

Step Reagent Temp (°C) Time (hr) Yield (%)
1 HCl/ROH 40 2 92
2 Propargyl alcohol -10 1 85

Excess thionyl chloride (1.5 eq) ensures complete methoxy substitution while minimizing siloxane byproducts.

Continuous Flow Reactor Design

Microchannel reactors enhance heat transfer during exothermic propargyloxy insertion (ΔH = -58 kJ/mol). Residence times <30 sec at 180°C suppress oligomerization.

Analytical Validation Protocols

Chromatographic Purity Assessment

GC-MS analysis (DB-5 column) shows baseline separation from dimethylphenyldimethoxysilane (R$$t$$ 8.2 vs. 9.7 min). Characteristic fragments include *m/z* 179 [SiPhMe$$2$$]$$^+$$ and m/z 95 [C$$3$$H$$3$$O]$$^+$$.

Emerging Applications and Derivatives

Polymeric Precursors

The propargyl group enables click chemistry via azide-alkyne cycloaddition. Grafting to polyhedral oligomeric silsesquioxanes (POSS) enhances thermal stability (T$$_{dec}$$ >400°C).

Chiral Stationary Phases

Derivatization with (-)-menthol produces HPLC phases with enantioselectivity factors (α) up to 1.85 for binaphthyl isomers.

Chemical Reactions Analysis

Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Alkyne vs. Vinyl Groups : The 2-propynyloxy group in Silane, dimethylphenyl(2-propynyloxy)- enables selective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offering precise covalent bonding in polymer networks . In contrast, vinyltrimethoxysilane relies on radical-initiated polymerization, which is less controllable .
  • Hydrolysis Resistance : The dimethylphenyl group significantly reduces hydrolysis rates compared to methoxy-substituted silanes (e.g., trimethoxy(propyl)silane), as demonstrated in accelerated aging tests (85°C, 85% RH) .

Thermal Stability

  • Silane, dimethylphenyl(2-propynyloxy)- exhibits superior thermal stability (degradation onset at 220°C) due to the bulky phenyl group, outperforming both trimethoxy(propyl)silane (160°C) and vinyltrimethoxysilane (190°C) .

Research Findings and Contradictions

  • Enhanced Durability : Studies by Lee et al. (2022) reported a 40% improvement in corrosion resistance for steel treated with Silane, dimethylphenyl(2-propynyloxy)- compared to methoxysilanes, attributed to its hydrophobic phenyl group .
  • Contradictory Hydrolysis Data : While most studies affirm its stability, Gupta et al. (2021) observed accelerated hydrolysis in acidic environments (pH < 4), suggesting limitations in aggressive chemical settings .

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